molecular formula C7F12O B1597868 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride CAS No. 6588-63-2

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride

Cat. No. B1597868
CAS RN: 6588-63-2
M. Wt: 328.05 g/mol
InChI Key: HDVGMDBHTBNCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride is a fluorinated compound with the chemical formula C6HF13 . It is also known by other names such as 1H-Perfluorohexane and trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane . The molecular weight of this compound is approximately 320.05 g/mol .


Molecular Structure Analysis

The 2D structure of 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride is shown below:

Scientific Research Applications

Versatility as an Intermediate in Organic Fluorine Compounds

Carbonyl fluoride, a key component of 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride, is noted for its role as a versatile intermediate in the synthesis of organic fluorine compounds. Its reactions with various carbonyl compounds, such as cyclohexanone and benzaldehyde, produce gem-difluorides. This process highlights its importance in the formation of various perfluoroacyl fluorides and other fluorinated organic compounds, which are crucial in various applications, ranging from pharmaceuticals to material science (Fawcett, Tullock, & Coffman, 1962).

Synthesis of Functionalised Perfluorocyclohexanes

The synthesis of functionally diverse perfluorocyclohexanes, a class of compounds including 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride, is of significant interest. By fluorinating specific fluoroaromatics, researchers have developed novel difunctional perfluorocyclohexanes, which are characterized by their reactions with alcohols and amines. These reactions indicate the compound's potential in creating derivatives with distinct reactivities, making them valuable for various scientific and industrial applications (Fielding & Shirley, 1991).

Use in Metabolic Studies

The compound has been employed in metabolic studies, where its isotopically labeled form (14C) is used. This application demonstrates the compound's utility in understanding metabolic pathways and reactions, which can be critical in pharmaceutical and biochemical research (Gajewski, Terando, & Berard, 1988).

Applications in Deoxyfluorination Reactions

Deoxyfluorination of carboxylic acids to form acyl fluorides is another area where this compound finds application. This process enables the efficient transformation of various types of carboxylic acids to corresponding acyl fluorides, demonstrating its role in synthetic organic chemistry, particularly in the formation of fluorinated compounds (Wang et al., 2021).

Carbon-Fluorine Bond Activation Research

The compound is also relevant in the study of carbon-fluorine bond activation, an area of growing importance due to its implications in pharmaceuticals, agrochemicals, and materials science. Understanding how to activate and manipulate these bonds is crucial for developing new synthetic routes and materials (Kraft & Jones, 2002).

properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVGMDBHTBNCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379781
Record name Perfluorocyclohexanecarbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride

CAS RN

6588-63-2
Record name 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6588-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006588632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorocyclohexanecarbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride
Reactant of Route 2
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride
Reactant of Route 3
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride
Reactant of Route 4
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride
Reactant of Route 5
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride
Reactant of Route 6
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.